molecular formula C22H27NO4S B11641064 3-{[4-(Diphenylmethoxy)but-2-yn-1-yl](dimethyl)ammonio}propane-1-sulfonate

3-{[4-(Diphenylmethoxy)but-2-yn-1-yl](dimethyl)ammonio}propane-1-sulfonate

Cat. No.: B11641064
M. Wt: 401.5 g/mol
InChI Key: TUZAMMGJSZKERE-UHFFFAOYSA-N
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Description

3-{[4-(DIPHENYLMETHOXY)BUT-2-YN-1-YL]DIMETHYLAZANIUMYL}PROPANE-1-SULFONATE is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(DIPHENYLMETHOXY)BUT-2-YN-1-YL]DIMETHYLAZANIUMYL}PROPANE-1-SULFONATE typically involves multiple steps, starting with the preparation of the core structure followed by the introduction of functional groups. Common synthetic routes include:

    Alkylation Reactions: The initial step often involves the alkylation of a suitable precursor with 4-(diphenylmethoxy)but-2-yn-1-yl bromide under basic conditions.

    Quaternization: The resulting intermediate is then subjected to quaternization using dimethyl sulfate to introduce the dimethylazaniumyl group.

    Sulfonation: Finally, the compound is sulfonated using propane-1-sulfonyl chloride under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(DIPHENYLMETHOXY)BUT-2-YN-1-YL]DIMETHYLAZANIUMYL}PROPANE-1-SULFONATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonate group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alcohols under mild to moderate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives.

Scientific Research Applications

3-{[4-(DIPHENYLMETHOXY)BUT-2-YN-1-YL]DIMETHYLAZANIUMYL}PROPANE-1-SULFONATE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of cellular processes and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.

    Industry: Utilized in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 3-{[4-(DIPHENYLMETHOXY)BUT-2-YN-1-YL]DIMETHYLAZANIUMYL}PROPANE-1-SULFONATE involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and affecting cellular functions. Its unique structure allows it to interact with multiple targets, leading to diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Diphenylmethoxy)but-2-yn-1-yl bromide
  • Dimethyl sulfate
  • Propane-1-sulfonyl chloride

Uniqueness

3-{[4-(DIPHENYLMETHOXY)BUT-2-YN-1-YL]DIMETHYLAZANIUMYL}PROPANE-1-SULFONATE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C22H27NO4S

Molecular Weight

401.5 g/mol

IUPAC Name

3-[4-benzhydryloxybut-2-ynyl(dimethyl)azaniumyl]propane-1-sulfonate

InChI

InChI=1S/C22H27NO4S/c1-23(2,17-11-19-28(24,25)26)16-9-10-18-27-22(20-12-5-3-6-13-20)21-14-7-4-8-15-21/h3-8,12-15,22H,11,16-19H2,1-2H3

InChI Key

TUZAMMGJSZKERE-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(CCCS(=O)(=O)[O-])CC#CCOC(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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